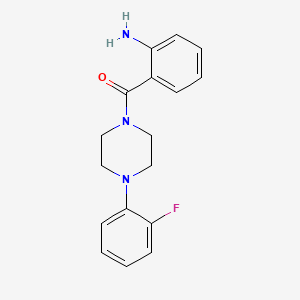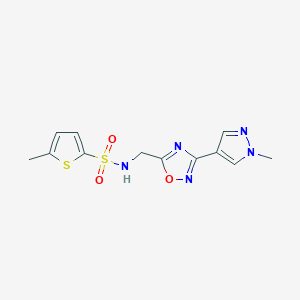![molecular formula C12H12F3N3 B2845875 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152526-49-2](/img/structure/B2845875.png)
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a chemical compound that has been the subject of significant scientific research in recent years. This compound is commonly referred to as TFMPA and has been found to have a wide range of applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, significantly impacts pharmaceutical growth. In the past 20 years, several FDA-approved drugs have featured the TFM group as a pharmacophore . Researchers have explored the synthesis and uses of TFM-containing molecules for various diseases and disorders. These drugs exhibit diverse pharmacological activities, making them valuable additions to the medical arsenal.
Antifungal Agents
1,2,4-Triazole derivatives, including TFM-containing compounds, have been extensively applied in antifungal research. Their unique chemical properties contribute to their efficacy against fungal pathogens . Investigating the antifungal activity of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine could yield valuable insights for combating fungal infections.
Agrochemicals and Herbicides
Fluorine-containing compounds play a crucial role in agrochemicals and herbicides. The TFM group’s presence in 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine might offer novel approaches to pest control and crop protection .
Antiviral Research
Given the global importance of antiviral drugs, exploring the antiviral potential of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is worthwhile. Researchers could assess its effects against viral pathogens and evaluate its mechanism of action.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of a compound . The trifluoromethyl group can form strong hydrogen bonds with its targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to inflammation and pain .
Pharmacokinetics
The compound has a melting point of 43 °c, a boiling point of 79-82 °c (15 mmhg), and a density of 1229 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
The compound’s trifluoromethyl group can potentially influence the function of its targets, leading to various cellular effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature .
Propiedades
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXRZAYBZLWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=CC=C2C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)
![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)
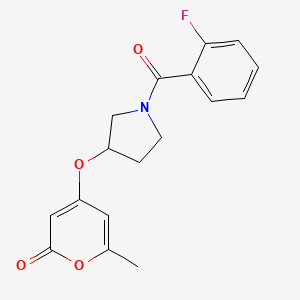
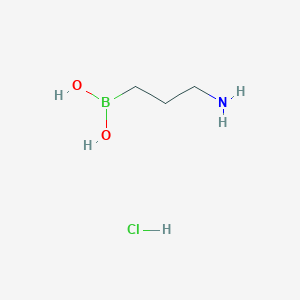
![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)
![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)
![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)
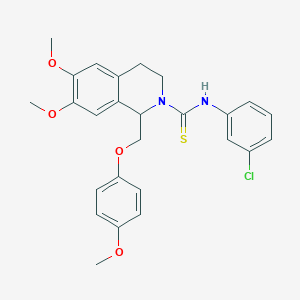
![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)
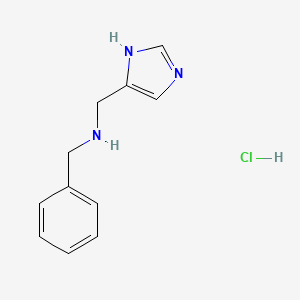
![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)
